1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with isobutyl groups under controlled conditions. One common method involves the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and refluxing in methanol . The reaction conditions often include the use of bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The specific conditions and reagents used may vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2 and KMnO4, often used in aqueous or organic solvents under controlled temperatures.
Reduction: Common reducing agents include NaBH4 and LiAlH4, typically used in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere conditions.
Substitution: Common reagents include halogens and nucleophiles, often used in polar solvents like DMF or acetonitrile (CH3CN) under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione (Theophylline): Known for its bronchodilator effects and used in the treatment of respiratory diseases.
1,3,7-Trimethylxanthine (Caffeine): Widely known for its stimulant effects on the central nervous system.
3,7-Dihydro-3-methyl-1H-purine-2,6-dione (Xanthine): A precursor to uric acid and involved in purine metabolism.
The uniqueness of 1,3-Diisobutyl-3,7-dihydro-purine-2,6-dione lies in its specific isobutyl substitutions, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63908-24-7 |
---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-bis(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-8(2)5-16-11-10(14-7-15-11)12(18)17(13(16)19)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
IPUAJXHKDUKOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)CC(C)C)NC=N2 |
Key on ui other cas no. |
63908-24-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.